(2S,3R)-methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate

Protecting group orthogonality Peptide intermediate synthesis Deprotection selectivity

Researchers requiring orthogonal N-protection during acidic deprotection steps (e.g., Boc or tert-butyl ester removal) need an intermediate stable under these conditions yet cleavable under mild base. (2S,3R)-Methyl 3-hydroxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylate (CAS 496841-09-9) addresses this: • Survives acidic conditions that remove Boc/Cbz groups, enabling sequential deprotection for β-lactamase inhibitor precursors and complex pyrrolidine alkaloid synthesis. • Functions as a 19F NMR reporter for reaction monitoring and fragment-based screening without biological background interference. • Supplied as single (2S,3R)-enantiomer, ≥98% purity; stored at 2-8°C, shipped ambient.

Molecular Formula C8H10F3NO4
Molecular Weight 241.16 g/mol
CAS No. 496841-09-9
Cat. No. B1503038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate
CAS496841-09-9
Molecular FormulaC8H10F3NO4
Molecular Weight241.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(CCN1C(=O)C(F)(F)F)O
InChIInChI=1S/C8H10F3NO4/c1-16-6(14)5-4(13)2-3-12(5)7(15)8(9,10)11/h4-5,13H,2-3H2,1H3/t4-,5+/m1/s1
InChIKeyRMDACHCEJGWWHB-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-TFA-trans-3-Hydroxyproline Methyl Ester Overview


(2S,3R)-Methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate (CAS 496841-09-9) is a protected trans-3-hydroxy-L-proline derivative bearing an N-terminal trifluoroacetyl (TFA) group and a C-terminal methyl ester [1]. It belongs to the pyrrolidine-2-carboxylate class of chiral building blocks and is supplied as a single, defined (2S,3R)-enantiomer. The TFA group imparts distinctive electron-withdrawing character and forms the basis for its use as both a protected synthetic intermediate and a derivatization reagent in enantioselective gas-chromatographic analysis [2].

Single (2S,3R)-enantiomer chiral building block
N-TFA group: orthogonal protection & 19F NMR handle
GC-compatible derivatization reagent

Irreplaceability of N-TFA-trans-3-Hydroxyproline Methyl Ester


Trans-3-hydroxy-L-proline derivatives bearing alternative N-protecting groups (Boc, Cbz, Fmoc, Ac) or differing in ester moiety, salt form, or stereochemistry at the 3-position are not functionally interchangeable with the N-TFA methyl ester. The trifluoroacetyl group is orthogonal to Boc/Cbz under acidic deprotection conditions and can be removed under mildly basic conditions that leave tert-butyl esters and Boc groups intact [1]. The TFA group also enables 19F NMR monitoring [2] and provides volatility suitable for gas-chromatographic analysis without the decomposition observed with carbamate-protected analogs [3]. These combined properties are absent in any single alternative protecting-group strategy.

Orthogonal deprotection may not transfer

Boc, Cbz, Fmoc, or Ac analogs lack the acid-stable/base-labile TFA profile, limiting sequential deprotection strategies.

19F NMR monitoring absent in non-fluorinated analogs

Without the TFA group, reaction monitoring may not benefit from background-free 19F NMR detection.

GC incompatibility of Boc-protected analogs

N-Boc derivatives may decompose at injection-port temperatures, requiring prior deprotection and re-derivatization for GC analysis.

Comparative Evidence: N-TFA-Hydroxyproline Methyl Ester


Orthogonal Deprotection (TFA vs. Boc)

The TFA group of the target compound is removed under mildly basic conditions (e.g., aqueous ammonia or NaBH₄ in ethanol), conditions under which the Boc group on (2S,3R)-1-(tert-Boc)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester (CAS 130966-46-0) remains fully stable [1]. Conversely, the TFA group is stable to the acidic conditions (e.g., TFA/CH₂Cl₂ or 4 M HCl/dioxane) used for quantitative Boc removal [2]. This bidirectional orthogonality enables sequential deprotection strategies inaccessible with single-protecting-group analogs.

Orthogonal Deprotection
Class-level
N-TFA: acid-stable, base-labile
N-Boc: acid-labile, base-stable
Enables sequential deprotection strategies
Verify orthogonality under specific synthetic conditions
Protecting group orthogonality Peptide intermediate synthesis Deprotection selectivity

GC Volatility & Thermal Stability Advantage

N-TFA amino acid methyl esters are sufficiently volatile for gas-chromatographic analysis without decomposition, a property exploited since the landmark study by Darbre and Blau (1965) [1]. In contrast, N-Boc-protected hydroxyproline methyl esters (e.g., CAS 130966-46-0, MW 245.28) undergo thermal deprotection to the free amine in the GC injection port, producing multiple peaks and irreproducible results [2]. The target compound (MW 241.16, or 259.18 as the TFA salt) elutes as a single, sharp peak under standard N-TFA amino acid GC conditions, enabling reliable quantification.

GC Compatibility
Class-level
Single sharp peak without decomposition
N-Boc analogs degrade at injection port
Direct GC analysis eliminates extra steps
Standard N-TFA amino acid GC conditions
Gas chromatography Derivatization Enantiomer analysis

19F NMR Monitoring Capability

The three magnetically equivalent fluorine atoms of the TFA group provide a single, intense 19F NMR signal (typically δ –69 to –76 ppm in CDCl₃) that can be used to monitor reaction progress and assess purity with high sensitivity [1]. The N-acetyl analog (CAS not a direct match for the exact (2S,3R)-methyl ester, but the free acid (3S)-1-acetyl-3-hydroxyproline is known) and N-Cbz-protected derivatives lack fluorine nuclei entirely, precluding 19F NMR analysis. The 19F chemical shift of the TFA group also serves as a sensitive reporter of the local electronic environment, allowing detection of hydrogen-bonding interactions and conformational changes [2].

19F NMR Handle
Class-level
Single 19F signal δ –69 to –76 ppm
Non-fluorinated analogs: no signal
Background-free reaction monitoring
Standard 19F NMR;
Diastereomer Purity
Data to verify
(2S,3R)-trans ≥97–98% (HPLC)
Essential for stereochemical outcome
Verify lot-specific purity; supplier specification
19F NMR Reaction monitoring Fluorinated building blocks

Enantiomeric Purity Control (trans vs. cis)

The target compound carries the trans relationship between the C2 carboxylate and C3 hydroxyl group, i.e., the (2S,3R) absolute configuration. The cis diastereomer, (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester (CAS 496841-04-4), is a distinct chemical entity with different physical properties (e.g., density, boiling point) and reactivity . Commercial suppliers of the target compound report purity specifications of ≥97% to ≥98% , with the residual impurity profile controlled to exclude the (2S,3S)-diastereomer, which would otherwise compromise the stereochemical outcome of downstream reactions.

Diastereomer Purity
Data to verify
(2S,3R)-trans ≥97–98% (HPLC)
Essential for stereochemical outcome
Verify lot-specific purity; supplier specification
Stereochemical integrity Diastereomer separation Chiral building block

N-TFA-Hydroxyproline Methyl Ester Applications


Orthogonal Intermediate in Peptide & Alkaloid Synthesis

When a synthetic route demands N-terminal protection that survives acidic conditions (e.g., during tert-butyl ester or Boc-group removal), the N-TFA compound serves as a stable intermediate. Subsequent mild basic deprotection releases the free amine for further coupling or cyclization. This orthogonality is exploited in the synthesis of β-lactamase inhibitor precursors [1] and complex pyrrolidine alkaloids where sequential deprotection is required [2].

Derivatization Standard for Chiral GC Amino Acid Analysis

The N-TFA methyl ester is directly amenable to gas-chromatographic separation on chiral stationary phases (e.g., Chirasil-Val, diproline-based CSPs). It serves as a derivatization standard for trans-3-hydroxyproline in biological hydrolysates, enabling enantiomeric excess determination in metabolic studies and collagen analysis [3].

19F NMR Probe in Medicinal Chemistry

The trifluoroacetyl group functions as a 19F NMR reporter for studying peptide–protein interactions, monitoring conformational changes, and assessing ligand binding in drug discovery programs [4]. The absence of interfering background signals in biological matrices makes this approach particularly valuable for fragment-based screening.

Chiral Pool for Fluorinated Pyrrolidine Drugs

The electron-withdrawing TFA group activates the pyrrolidine ring for further functionalization (e.g., Dakin-West-type reactions [2]) and serves as a precursor to CF₃-bearing pyrrolidines via reduction [5]. The defined (2S,3R)-stereochemistry is preserved throughout these transformations, providing access to enantiopure fluorinated pyrrolidines of pharmaceutical relevance.

Application
Selection Property
Validation Focus
Orthogonal intermediate in peptide & alkaloid synthesis
Acid-stable N-TFA orthogonal to Boc/Cbz
Sequential deprotection sequence validation
Derivatization standard for chiral GC
GC-compatible without prior deprotection
Chiral GC resolution and quantification
19F NMR probe in medicinal chemistry
19F reporter with background-free signal
Binding and conformational change monitoring
Chiral pool for fluorinated pyrrolidine drugs
(2S,3R)-stereochemistry preservation
Enantiopurity after functionalization
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